molecular formula C12H16BrNO B3033667 2-bromo-N-ethyl-N-phenylbutanamide CAS No. 1119450-25-7

2-bromo-N-ethyl-N-phenylbutanamide

Cat. No.: B3033667
CAS No.: 1119450-25-7
M. Wt: 270.17 g/mol
InChI Key: DZUHMVCIFVWFLH-UHFFFAOYSA-N
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Description

2-bromo-N-ethyl-N-phenylbutanamide, also known as 2-BEPA, is a chemical compound with a wide range of applications in various scientific fields. It is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 269.2 g/mol. 2-BEPA is primarily used in organic synthesis, as a reagent for the synthesis of other compounds, and as a catalyst in the production of polymers. In addition, it has been found to have potential applications in the fields of biochemistry, physiology, and medicinal chemistry.

Scientific Research Applications

Chemical Kinetics and Mechanism Studies

A study by Sedlák et al. (2002) explored the chemical behavior of substituted 4-chloro-N-phenylbutanamides, including 2-bromo-N-ethyl-N-phenylbutanamide, in basic mediums. This research provided valuable insights into the kinetics and mechanisms of formation and decomposition of these compounds, which is crucial for understanding their reactivity and potential applications in various fields, including medicinal chemistry and material science (Sedlák et al., 2002).

Synthesis and Biological Activity

Yancheva et al. (2015) synthesized novel N-(α-bromoacyl)-α-amino esters, closely related to this compound, and examined their cytotoxicity, anti-inflammatory, and antibacterial activities. This research highlights the importance of these compounds in the development of new pharmaceuticals and their potential use in prodrug synthesis (Yancheva et al., 2015).

Catalysis and Organic Synthesis

In the field of organic synthesis, Lou and Fu (2010) demonstrated the use of similar compounds in nickel-catalyzed enantioselective Negishi cross-couplings. This application is crucial for the development of new synthetic methodologies in organic chemistry, particularly for creating complex molecules with high enantiomeric purity (Lou & Fu, 2010).

Pharmaceutical Research

Nazir et al. (2018) conducted a study involving the synthesis of 2-bromo-N-phenyl/arylacetamides and their evaluation as potential antidiabetic agents. Their findings underscore the pharmaceutical significance of these compounds in the development of new treatments for diabetes (Nazir et al., 2018).

Safety and Hazards

The safety data sheet for 2-Bromo-N-ethyl-N-phenylbutanamide indicates that it is a highly flammable liquid and vapor . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces . In case of skin contact, it is advised to take off immediately all contaminated clothing and rinse skin with water .

Properties

IUPAC Name

2-bromo-N-ethyl-N-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-3-11(13)12(15)14(4-2)10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUHMVCIFVWFLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(CC)C1=CC=CC=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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